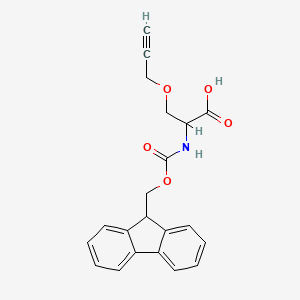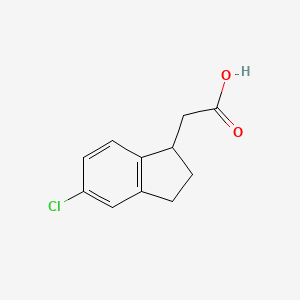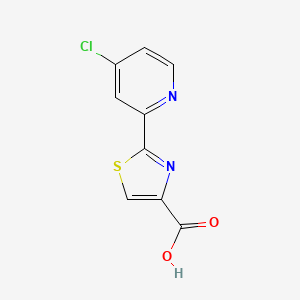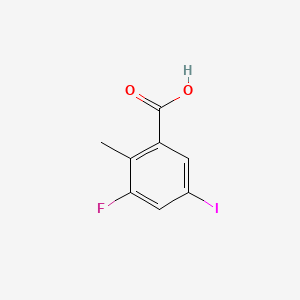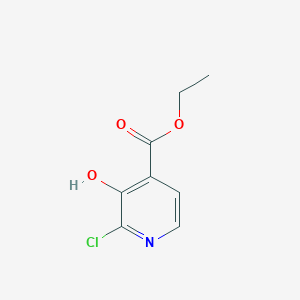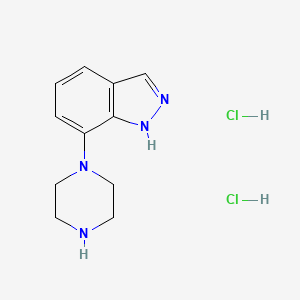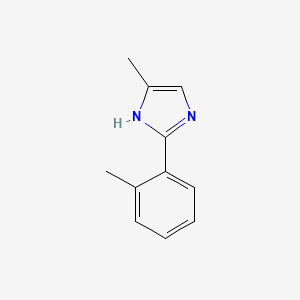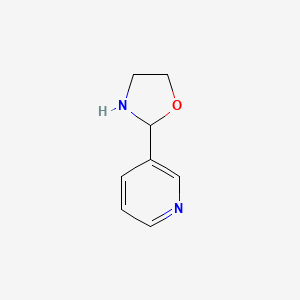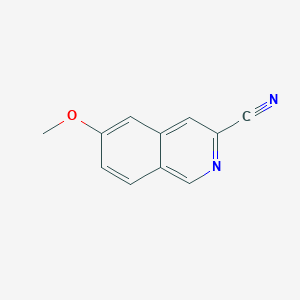
6-Methoxyisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of a methoxy group at the sixth position and a carbonitrile group at the third position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-3-carbonitrile typically involves the Pictet-Spengler reaction. This reaction uses 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde to produce 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound . Another method involves the condensation of m-methoxybenzaldehyde with nitromethane, followed by reduction and diazotization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyisoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxyisoquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of bacterial DNA gyrase and topoisomerase.
Material Science: This compound is used in the development of fluorescent sensors for detecting zinc and chlorine ions.
Biological Research:
Wirkmechanismus
The mechanism of action of 6-Methoxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the carbonitrile group.
6-Methoxyisoquinoline: Similar but without the carbonitrile group.
3-Fluoro-6-methoxyquinoline: Contains a fluorine atom instead of a carbonitrile group.
Uniqueness
6-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
6-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-10(6-12)4-9(8)5-11/h2-5,7H,1H3 |
InChI-Schlüssel |
YSYCNAILKXWEJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=NC=C2C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


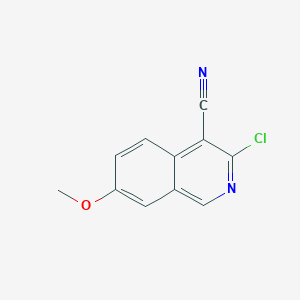
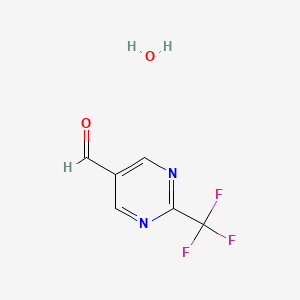

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
